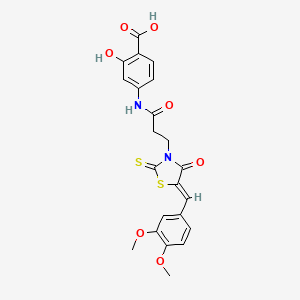![molecular formula C24H28N2O4 B2567952 N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)oxane-4-carboxamide CAS No. 1448066-45-2](/img/structure/B2567952.png)
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)oxane-4-carboxamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Méthodes De Préparation
The synthesis of indole derivatives, including N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)oxane-4-carboxamide, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Indole derivatives undergo various chemical reactions, including:
Oxidation: Indole compounds can be oxidized to form oxindoles or isatins.
Reduction: Reduction of indole derivatives can lead to the formation of indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)oxane-4-carboxamide has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of indole derivatives often involves binding to specific receptors or enzymes in biological systems. For example, they may inhibit enzymes involved in viral replication or interact with cellular receptors to modulate immune responses. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar compounds to N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)oxane-4-carboxamide include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
This compound is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-(4-methoxyphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-26-16-20(19-5-3-4-6-21(19)26)22(27)15-25-23(28)24(11-13-30-14-12-24)17-7-9-18(29-2)10-8-17/h3-10,16,22,27H,11-15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDFYADXDWOCIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3(CCOCC3)C4=CC=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chlorophenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2567869.png)
![3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one](/img/structure/B2567870.png)



![2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2567876.png)
![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B2567877.png)
![4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2567881.png)
![2-(4-methylbenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2567883.png)
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2567888.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2567889.png)
![N-(3,5-dimethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide](/img/structure/B2567890.png)
![tert-butyl 3-{[(2Z)-2-pyrrolidin-2-ylidenehydrazino]carbonyl}piperidine-1-carboxylate](/img/structure/B2567891.png)

